
2,3-Dimethyl-2H-indazol-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-2H-indazol-7-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. The structure of this compound consists of a bicyclic ring system with a pyrazole ring fused to a benzene ring, and it is substituted with two methyl groups at positions 2 and 3, and an amine group at position 7.
作用机制
Target of Action
Indazole derivatives, which include 2,3-dimethyl-2h-indazol-7-amine, have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
It’s known that indazole derivatives can interact with their targets (such as the aforementioned kinases) and inhibit their activity . This inhibition can lead to changes in cellular processes, particularly those related to cell growth and division .
Biochemical Pathways
For instance, the inhibition of CHK1 and CHK2 can disrupt the cell cycle, particularly the DNA damage response pathway . Similarly, the inhibition of SGK can affect various cellular processes, including cell survival, cell proliferation, and response to stress .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has good solubility in some organic solvents, such as dimethyl sulfoxide and chloroform . These properties could potentially influence its bioavailability.
Result of Action
Given its potential inhibitory effects on chk1, chk2, and sgk kinases, it could potentially lead to the disruption of cell cycle progression and dna damage response, thereby exerting anti-proliferative effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it should be kept in a dark place under an inert atmosphere at 2-8°C . Moreover, its solubility in different solvents could influence its distribution and bioavailability .
生化分析
Biochemical Properties
Indazole-containing compounds are known to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Indazole derivatives have been shown to have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-2H-indazol-7-amine can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst- and solvent-free conditions . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with organometallic reagents to form N-H ketimine intermediates, followed by cyclization under an oxygen atmosphere .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yields and minimal byproducts. Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are preferred due to their efficiency and scalability .
化学反应分析
Types of Reactions: 2,3-Dimethyl-2H-indazol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted indazoles, depending on the specific reagents and conditions used .
科学研究应用
2,3-Dimethyl-2H-indazol-7-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
相似化合物的比较
1H-Indazole: A more thermodynamically stable tautomer of indazole.
2H-Indazole: Similar in structure but with different substitution patterns.
Niraparib: An indazole derivative used as an anticancer drug.
Uniqueness: 2,3-Dimethyl-2H-indazol-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl substitution at positions 2 and 3, along with the amine group at position 7, differentiates it from other indazole derivatives and contributes to its specific reactivity and applications .
属性
IUPAC Name |
2,3-dimethylindazol-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-7-4-3-5-8(10)9(7)11-12(6)2/h3-5H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSALITUQIXDAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NN1C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
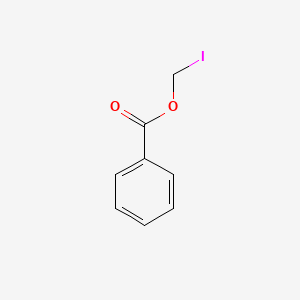
![N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2834972.png)
![N-[4-(Dimethylamino)phenyl]-2-({4-hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B2834973.png)
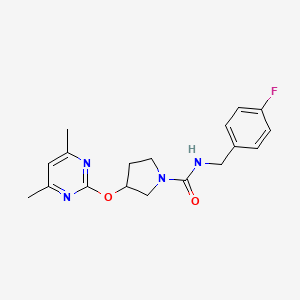
![Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2834975.png)

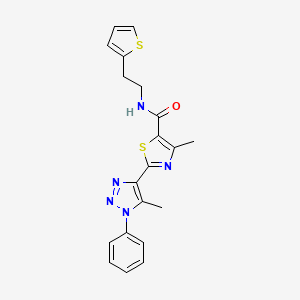

![3-Tert-butyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2834982.png)

![[1,3]Dioxolo[4,5-G]quinazoline-6,8-diol](/img/structure/B2834988.png)
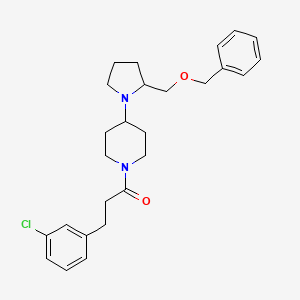
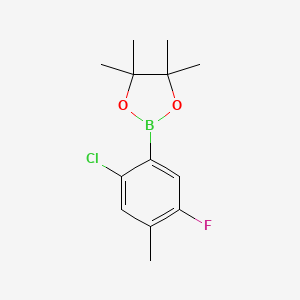
![(2Z)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B2834992.png)
